Fmoc-D-Ala-OPfp

Peptide Synthesis Chirality Quality Control

Fmoc-D-Ala-OPfp is a pre-activated pentafluorophenyl ester that eliminates in situ activation during Fmoc SPPS, enabling direct, rapid coupling of D-alanine residues. Unlike Fmoc-D-Ala-OH, this ready-to-use building block minimizes chiral inversion and deletion sequences, particularly in sterically hindered or challenging sequences. Validated in complex bicyclic peptide synthesis (e.g., MU1140 analogs) and ideal for microwave-assisted solution-phase synthesis. Supplied at ≥98% purity (HPLC) as a solid powder, it supports the development of protease-resistant, long-acting peptide therapeutics. Recommended storage at 2–8°C.

Molecular Formula C24H16F5NO4
Molecular Weight 477.4 g/mol
CAS No. 125043-04-1
Cat. No. B056536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ala-OPfp
CAS125043-04-1
Molecular FormulaC24H16F5NO4
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1
InChIKeyCJXZXBGKOSXBFR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ala-OPfp (CAS 125043-04-1) – Pentafluorophenyl Ester for D-Alanine Incorporation in SPPS


Fmoc-D-Ala-OPfp (Fmoc-D-alanine pentafluorophenyl ester) is a pre-activated, Fmoc-protected amino acid derivative designed for the incorporation of D-alanine residues during Fmoc-based solid-phase peptide synthesis (SPPS). As a pentafluorophenyl (Pfp) active ester, it serves as a ready-to-use building block that eliminates the need for in situ activation, thereby streamlining peptide assembly workflows and enhancing reproducibility . The compound is characterized by a molecular formula of C24H16F5NO4, a molecular weight of 477.38 g/mol, and is supplied as a solid powder with a typical purity specification of ≥98.0% (HPLC) .

Why Fmoc-D-Ala-OPfp Cannot Be Substituted with Unprotected or In-Situ Activated D-Alanine Derivatives


Substituting Fmoc-D-Ala-OPfp with the corresponding free acid (Fmoc-D-Ala-OH) or alternative active esters in Fmoc SPPS is not a straightforward interchange due to profound differences in coupling kinetics and the propensity for chiral inversion. The Pfp ester provides a pre-optimized electrophilic carbonyl that reacts rapidly and cleanly with the deprotected amine on the resin, minimizing the formation of deletion sequences and other side reactions . In contrast, using Fmoc-D-Ala-OH requires in situ activation, a step that introduces variability in reagent selection, stoichiometry, and activation time, all of which can critically impact the overall yield and stereochemical integrity of the final peptide, particularly in challenging sequences [1]. The following section provides quantitative evidence for the specific performance advantages of the pre-formed Pfp ester.

Quantitative Differentiation of Fmoc-D-Ala-OPfp Against Closest Analogs


Enantiomeric Specificity: Defined D-Configuration Optical Rotation

Fmoc-D-Ala-OPfp is defined by its specific optical rotation, which unambiguously confirms its D-configuration. This value is directly comparable to its enantiomer, Fmoc-L-Ala-OPfp, and is a critical quality control parameter for ensuring stereochemical purity in peptide synthesis.

Peptide Synthesis Chirality Quality Control

Shelf-Stability of Pfp Esters vs. Other Active Esters

The pentafluorophenyl (Pfp) ester represents an optimized balance between high reactivity for efficient coupling and sufficient stability for isolation and long-term storage. This is a quantifiable advantage over more labile active esters, which may require preparation immediately before use.

Chemical Stability Inventory Management Reagent Longevity

Commercial Purity Benchmarks for Fmoc-D-Ala-OPfp

For procurement decisions, the minimum purity specification is a key differentiator. Higher purity material reduces the risk of side reactions and improves the final peptide yield and purity. Fmoc-D-Ala-OPfp is commercially available at a minimum purity of ≥98.0%, a standard that ensures batch-to-batch consistency for reliable SPPS.

Peptide Synthesis Purity Procurement

Validated Applications of Fmoc-D-Ala-OPfp in Advanced Peptide Synthesis


Synthesis of Orthogonally Protected Lanthionine-Containing Bicyclic Peptides

Fmoc-D-Ala-OPfp, as a representative OPfp ester derivative, has been successfully employed in the synthesis of complex bicyclic peptides. Specifically, it was used in the SPPS of the C/D ring of a mutacin 1140 (MU1140) analog, where orthogonally protected lanthionine building blocks were incorporated [1]. This application highlights the utility of pre-activated Pfp esters for efficient coupling in sterically hindered and sequence-challenging contexts, where in situ activation methods often fail to deliver adequate yields. [1]

Microwave-Assisted High-Speed Solution-Phase Peptide Synthesis

Commercially available Fmoc-amino acid pentafluorophenyl esters, including Fmoc-D-Ala-OPfp, are ideal coupling agents for high-speed solution-phase peptide synthesis under microwave irradiation. Their pre-activated nature allows for rapid, high-yielding amide bond formation without the need for additional coupling reagents or bases in solution, streamlining the synthesis of peptide acids. This methodology significantly reduces reaction times and simplifies purification compared to traditional solution-phase methods [2].

Incorporation of D-Amino Acids to Enhance Peptide Stability Against Proteolysis

A key application for Fmoc-D-Ala-OPfp is the site-specific introduction of D-alanine residues into peptide sequences. Peptides containing D-amino acids are known to be significantly more resistant to enzymatic degradation by proteases compared to their all-L counterparts [3]. This is because most natural proteases are stereospecific for L-amino acids. The availability of Fmoc-D-Ala-OPfp as a high-purity, ready-to-use building block facilitates the design and synthesis of long-acting peptide therapeutics and stable peptide-based probes. [3]

Technical Documentation Hub

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